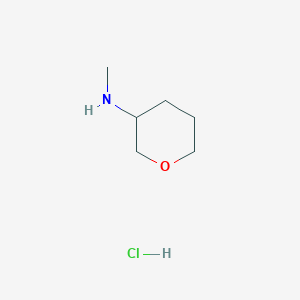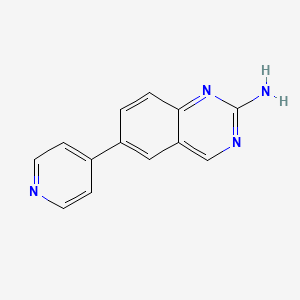
Bis(bromogold(I)) bis(diphenylphosphino)methane
Übersicht
Beschreibung
Bis(bromogold(I)) bis(diphenylphosphino)methane is a coordination compound with the molecular formula C25H22Au2Br2P2 and a molecular weight of 938.13 g/mol. It consists of a central methylene group bonded to two diphenylphosphino groups and two bromogold(I) units.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting bis(diphenylphosphino)methane (dppm) with bromogold(I) chloride (AuBr) in a suitable solvent such as dichloromethane (DCM) at room temperature.
Stepwise Synthesis: Another method involves the stepwise addition of bromogold(I) chloride to bis(diphenylphosphino)methane in the presence of a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems to handle the reagents and products efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gold(III) complexes.
Reduction: Reduction reactions can lead to the formation of gold(I) complexes with different ligands.
Substitution: The compound can participate in substitution reactions where the bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used to replace the bromine atoms, such as thiols and amines.
Major Products Formed:
Gold(III) Complexes: Oxidation reactions can yield gold(III) complexes with different ligands.
Gold(I) Complexes: Reduction reactions can produce gold(I) complexes with various ligands.
Substituted Compounds: Substitution reactions can result in the formation of new gold(I) complexes with different substituents.
Wissenschaftliche Forschungsanwendungen
Bis(bromogold(I)) bis(diphenylphosphino)methane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold-based catalysts and materials.
Biology: The compound is employed in studies related to gold nanoparticles and their biological interactions.
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism by which bis(bromogold(I)) bis(diphenylphosphino)methane exerts its effects involves its ability to coordinate with various ligands and metal ions. The molecular targets and pathways involved depend on the specific application, such as catalysis, biological interactions, or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Bis(chlorogold(I)) bis(diphenylphosphino)methane: Similar to bis(bromogold(I)) bis(diphenylphosphino)methane but with chlorine instead of bromine.
Bis(tributylphosphine)gold(I) chloride: Another gold(I) complex with different ligands.
Uniqueness: this compound is unique due to its specific combination of bromogold(I) units and bis(diphenylphosphino)methane ligands, which provide distinct chemical and physical properties compared to other gold(I) complexes.
Eigenschaften
IUPAC Name |
bromogold;diphenylphosphanylmethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2.2Au.2BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWUSHJESDUQV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Br[Au].Br[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Au2Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676992 | |
| Record name | Bromogold--methylenebis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72476-68-7 | |
| Record name | Bromogold--methylenebis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)



